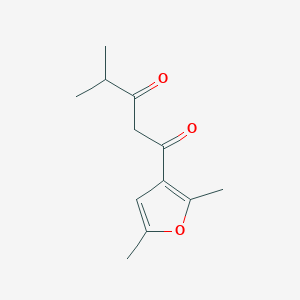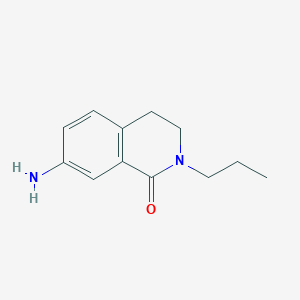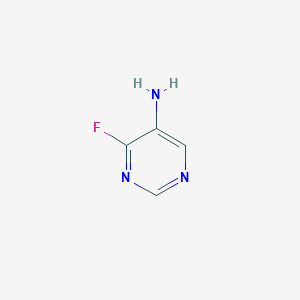
1-Mesitylethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Mesitylethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C11H15ClO2S. It is a derivative of mesitylene, a compound known for its three methyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
1-Mesitylethane-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of mesitylene with chlorosulfonic acid, followed by the addition of thionyl chloride. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
1-Mesitylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Common reagents and conditions used in these reactions include non-nucleophilic bases, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions are sulfonamides, sulfonates, and sulfonic acids, which have various applications in organic synthesis and pharmaceuticals.
Aplicaciones Científicas De Investigación
1-Mesitylethane-1-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into molecules, which can then be further modified to create a variety of derivatives.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals, including dyes, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism by which 1-Mesitylethane-1-sulfonyl chloride exerts its effects involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with various nucleophiles to form stable sulfonamide, sulfonate, or sulfonothioate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
1-Mesitylethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group, used in similar substitution reactions but with different reactivity and selectivity.
Tosyl chloride: A sulfonyl chloride with a toluene group, commonly used in organic synthesis for the protection of hydroxyl groups.
Naphthalenesulfonyl chloride: A sulfonyl chloride with a naphthalene group, used in the synthesis of more complex aromatic compounds.
The uniqueness of this compound lies in its mesitylene backbone, which provides steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C11H15ClO2S |
|---|---|
Peso molecular |
246.75 g/mol |
Nombre IUPAC |
1-(2,4,6-trimethylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-7-5-8(2)11(9(3)6-7)10(4)15(12,13)14/h5-6,10H,1-4H3 |
Clave InChI |
KZXMHXUBZMJNHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



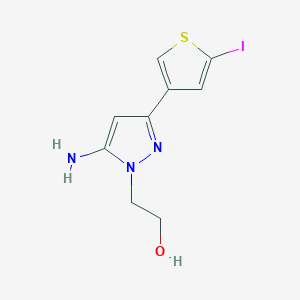
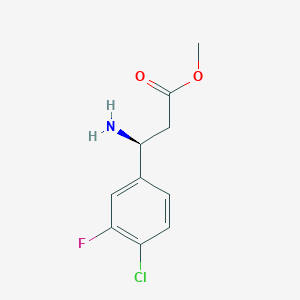
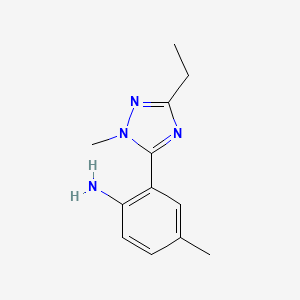
![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)
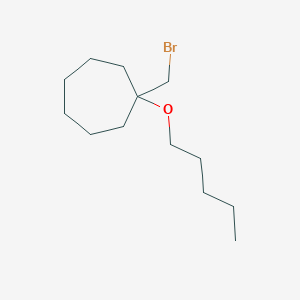

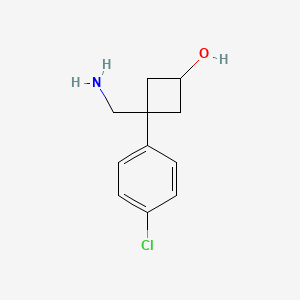
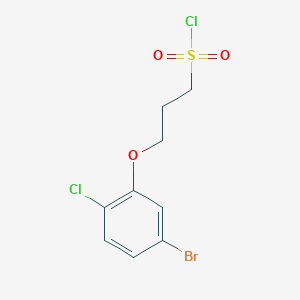
![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
